molecular formula C11H7N3O2 B6385173 5-(3-Cyanophenyl)-(2,4)-dihydroxypyrimidine CAS No. 1261901-85-2

5-(3-Cyanophenyl)-(2,4)-dihydroxypyrimidine

Cat. No.: B6385173
CAS No.: 1261901-85-2
M. Wt: 213.19 g/mol
InChI Key: QIJCIPOFSMPPGH-UHFFFAOYSA-N
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Description

5-(3-Cyanophenyl)-(2,4)-dihydroxypyrimidine: is an organic compound that features a pyrimidine ring substituted with hydroxyl groups at positions 2 and 4, and a cyanophenyl group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Cyanophenyl)-(2,4)-dihydroxypyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-cyanophenylboronic acid and 2,4-dihydroxypyrimidine.

    Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura cross-coupling reaction between 3-cyanophenylboronic acid and 2,4-dihydroxypyrimidine in the presence of a palladium catalyst and a base.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-(3-Cyanophenyl)-(2,4)-dihydroxypyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The cyanophenyl group can be reduced to form an amine.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 5-(3-cyanophenyl)-2,4-dioxopyrimidine.

    Reduction: Formation of 5-(3-aminophenyl)-(2,4)-dihydroxypyrimidine.

    Substitution: Formation of 5-(3-cyanophenyl)-(2,4)-dialkoxypyrimidine or 5-(3-cyanophenyl)-(2,4)-diacyloxypyrimidine.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Biology and Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Biological Probes: Used in the design of probes for studying biological processes.

Industry:

    Materials Science:

Mechanism of Action

The mechanism of action of 5-(3-Cyanophenyl)-(2,4)-dihydroxypyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The cyanophenyl group can participate in π-π interactions, while the hydroxyl groups can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    5-(3-Cyanophenyl)-2,4-dioxopyrimidine: Similar structure but with ketone groups instead of hydroxyl groups.

    5-(3-Aminophenyl)-(2,4)-dihydroxypyrimidine: Similar structure but with an amino group instead of a cyano group.

Uniqueness:

    Hydroxyl Groups: The presence of hydroxyl groups at positions 2 and 4 provides unique reactivity and potential for hydrogen bonding.

    Cyanophenyl Group: The cyanophenyl group offers unique electronic properties and potential for further functionalization.

Properties

IUPAC Name

3-(2,4-dioxo-1H-pyrimidin-5-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2/c12-5-7-2-1-3-8(4-7)9-6-13-11(16)14-10(9)15/h1-4,6H,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJCIPOFSMPPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CNC(=O)NC2=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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